(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanesulfonyl chloride
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Overview
Description
(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanesulfonyl chloride is a chemical compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This compound, in particular, is characterized by its unique structure, which includes a benzofuran ring substituted with a methanesulfonyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanesulfonyl chloride typically involves the following steps:
Formation of the Benzofuran Ring: The initial step involves the formation of the benzofuran ring. This can be achieved through various methods, including the cyclization of appropriate precursors.
Introduction of the Methanesulfonyl Chloride Group: Once the benzofuran ring is formed, the methanesulfonyl chloride group is introduced. This is usually done by reacting the benzofuran derivative with methanesulfonyl chloride under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Use of Catalysts: Catalysts may be employed to enhance the reaction rate and selectivity.
Controlled Reaction Conditions: Temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanesulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield sulfonamides, sulfonates, or sulfonamides, while oxidation or reduction may lead to the formation of different benzofuran derivatives.
Scientific Research Applications
(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanesulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanesulfonyl chloride involves its interaction with specific molecular targets. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in various applications, including the modification of proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol: This compound is similar in structure but lacks the methanesulfonyl chloride group.
2,2-Dimethyl-2,3-dihydrobenzofuran: Another similar compound, differing in the absence of the methanesulfonyl chloride group.
Uniqueness
The presence of the methanesulfonyl chloride group in (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanesulfonyl chloride imparts unique reactivity and properties, making it distinct from other benzofuran derivatives. This functional group allows for specific chemical modifications and interactions that are not possible with other similar compounds.
Properties
Molecular Formula |
C11H13ClO3S |
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Molecular Weight |
260.74 g/mol |
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C11H13ClO3S/c1-11(2)6-8-4-3-5-9(10(8)15-11)7-16(12,13)14/h3-5H,6-7H2,1-2H3 |
InChI Key |
ICGSUXBPRGTIHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)CS(=O)(=O)Cl)C |
Origin of Product |
United States |
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